3-chloro-N-(3,4-difluorophenyl)propanamide
Description
Contextualization of Halogenated Amide Scaffolds in Organic Synthesis and Medicinal Chemistry
Halogenated amide scaffolds are core structures in a multitude of organic compounds. nih.govrsc.orgresearchgate.net In organic synthesis, the inclusion of halogen atoms provides a versatile handle for further molecular elaboration. nih.gov Chlorine and bromine atoms, in particular, can serve as gateway functionalities for reactions such as cross-coupling, allowing for the construction of complex molecular architectures. nih.gov The amide bond itself is a cornerstone of peptide and protein chemistry, and its formation is one of the most fundamental reactions in organic synthesis. rsc.orgnih.govnih.gov
In medicinal chemistry, the strategic incorporation of halogens into a drug-like molecule is a widely used tactic to modulate its properties. nih.govresearchgate.net Halogenation can solve problems related to metabolism, enhance binding affinity to biological targets, and improve pharmacokinetic profiles such as membrane permeability. nih.govresearchgate.nettandfonline.com The introduction of halogens can have a profound effect on a compound's desired properties. nih.gov Furthermore, certain halogens can participate in "halogen bonding," a type of noncovalent interaction that can be crucial for a ligand's ability to bind to a protein target. acs.orgnih.gov
Significance of 3,4-Difluorophenyl and 3-Chloropropanamide Moieties as Privileged Structures
The 3,4-difluorophenyl moiety is a recognized "privileged structure" in drug discovery. The incorporation of fluorine into organic molecules is a key strategy in the design of pharmaceuticals, agrochemicals, and materials. nih.gov Fluorine's small size and high electronegativity can significantly alter a molecule's chemical, physical, and biological properties. tandfonline.comnih.gov Specifically, the difluoromethyl group (CF2H) can act as a hydrogen bond donor and is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups. nih.gov This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better cell membrane permeability, which are all desirable traits for bioactive compounds. tandfonline.comnih.gov
The 3-chloropropanamide moiety serves as a reactive chemical intermediate. chemspider.comnih.gov The chlorine atom on the third carbon of the propanamide chain makes this position electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows the moiety to be used as a building block for synthesizing more complex molecules or to function as a covalent warhead that can form a permanent bond with a specific biological target, such as an amino acid residue in an enzyme's active site.
Overview of Academic Research Trajectories Involving Structurally Related Halogenated Amides
Research involving halogenated amides structurally related to 3-chloro-N-(3,4-difluorophenyl)propanamide spans various applications, primarily driven by the predictable reactivity of the chloroamide functional group and the modulatory effects of the halogenated phenyl ring. One major research trajectory is the development of covalent inhibitors for enzymes. The 3-chloropropanamide group is an example of a reactive electrophile used to target nucleophilic residues in proteins.
Another significant area of research is the systematic modification of the halogen substitution pattern on the aromatic ring to fine-tune the electronic and steric properties of the molecule. This structure-activity relationship (SAR) approach is fundamental to medicinal chemistry, where researchers synthesize and test a series of related compounds to identify the optimal arrangement for potency and selectivity. For instance, replacing the 3,4-difluoro substitution with 3,4-dichloro or other patterns can dramatically alter the compound's biological activity and physical properties.
The table below showcases several structurally related N-aryl propanamides and the context of their research, illustrating the diverse applications of this chemical class.
| Compound Name | Aromatic Substitution | Research Context |
| N-(3,4-dichlorophenyl)propanamide | 3,4-dichloro | Investigated as a chemical intermediate and reference compound in analytical studies. |
| 3-chloro-N-(4-chlorophenyl)propanamide | 4-chloro | Utilized in synthetic chemistry as a building block. chemicalbook.com |
| 3-chloro-N-(4-sulfamoylphenyl)propanamide | 4-sulfamoyl | Subject of crystallographic studies to understand its three-dimensional structure and intermolecular interactions. nih.gov |
| 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | 3-trifluoromethyl | A related structure with a trifluoromethyl group, which is another common fluorine-containing moiety in medicinal chemistry. |
| 3-chloro-N-[3-(pyrimidin-2-ylamino)phenyl]propanamide derivatives | Complex heterocyclic systems | Synthesized as part of discovery programs for targeted therapeutics. google.com |
This systematic exploration of related structures underscores the utility of the halogenated N-aryl propanamide scaffold as a versatile template in modern chemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3,4-difluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUIQHWEHAHIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392792 | |
| Record name | 3-chloro-N-(3,4-difluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132669-28-4 | |
| Record name | 3-chloro-N-(3,4-difluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Chloro N 3,4 Difluorophenyl Propanamide
Established Synthetic Routes via Nucleophilic Acyl Substitution
The most conventional and widely employed method for synthesizing 3-chloro-N-(3,4-difluorophenyl)propanamide is through a nucleophilic acyl substitution reaction. vanderbilt.edu This pathway is favored for its reliability and high yields, involving the reaction of an amine with a highly reactive acyl chloride. fishersci.co.ukchemguide.co.uk Specifically, 3,4-difluoroaniline (B56902) is reacted with 3-chloropropanoyl chloride to form the desired amide bond.
Precursor Synthesis: 3,4-Difluoroaniline and 3-Chloropropanoyl Chloride
The successful synthesis of the target compound is contingent upon the availability of high-purity precursors.
3,4-Difluoroaniline : This aniline (B41778) derivative is typically prepared through the reduction of its corresponding nitro compound, 1,2-difluoro-4-nitrobenzene. A common laboratory and industrial method involves the use of reducing agents such as iron powder in the presence of an acid like acetic acid or hydrochloric acid, which efficiently converts the nitro group (-NO₂) to the primary amine group (-NH₂). nih.gov
3-Chloropropanoyl Chloride : This reactive acyl chloride is synthesized from 3-chloropropanoic acid. The conversion is achieved by treating the carboxylic acid with a chlorinating agent. fishersci.co.uk Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.orggoogle.com Other reagents like oxalyl chloride can also be employed. ucl.ac.uk
Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalysis
The efficiency and yield of the acylation reaction are highly dependent on carefully controlled conditions. The reaction is known to be exothermic and vigorous. libretexts.org
Solvent Effects : The choice of solvent is critical for managing the reaction rate and facilitating the dissolution of reactants. Aprotic solvents are generally preferred. Dichloromethane (DCM), toluene (B28343), and N,N-dimethylformamide (DMF) are commonly used. ucl.ac.ukgoogle.com
Temperature Control : Due to the exothermic nature of the reaction between an amine and an acyl chloride, temperature management is crucial to prevent side reactions and ensure product purity. fiveable.me Reactions are often initiated at reduced temperatures, such as 0-5 °C, by adding the acyl chloride dropwise to the amine solution. fiveable.me Depending on the specific procedure, the reaction mixture may then be allowed to warm to ambient temperature or gently heated to ensure completion. google.com For instance, a similar synthesis of N-(4-methoxyphenyl)-3-chloropropionamide was conducted at ambient temperature in DMF, while another procedure using toluene as a solvent involved heating to 60 °C. google.com
Catalysis and Reagents : A base is essential in this reaction to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. fishersci.co.uk The removal of HCl drives the reaction equilibrium towards the product. Tertiary amines, such as triethylamine (B128534) (Et₃N) or pyridine, are frequently used for this purpose. In some protocols, an aqueous solution of a weaker base like sodium bicarbonate (NaHCO₃) is used in a biphasic system. google.com While these bases are consumed stoichiometrically, they are critical for the reaction's success.
Table 1: Optimization Parameters for Nucleophilic Acyl Substitution
| Parameter | Common Conditions | Rationale |
| Solvent | Aprotic (e.g., Toluene, DCM, DMF) | Solubilizes reactants without participating in the reaction. |
| Base | Triethylamine, Pyridine, NaHCO₃ | Neutralizes HCl byproduct, driving the reaction to completion. google.com |
| Temperature | 0 °C to 60 °C | Controls the exothermic reaction to minimize side products. google.com |
| Reactant Ratio | Slight excess of acyl chloride or amine | Can be varied to maximize the consumption of a more valuable starting material. |
Mechanistic Insights into Amide Bond Formation via Acyl Chlorides
The formation of the amide bond from an acyl chloride and an amine proceeds via a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition : The reaction initiates with the lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. youtube.com The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com This intermediate possesses a negatively charged oxygen atom and a positively charged nitrogen atom.
Elimination of the Leaving Group : The tetrahedral intermediate is inherently unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled as it is an excellent leaving group. libretexts.orgyoutube.com
Deprotonation : The final step involves the removal of the proton from the nitrogen atom by a base (such as a second molecule of the amine or the added base like triethylamine). This neutralizes the positive charge on the nitrogen, yielding the final stable this compound product and an ammonium (B1175870) salt byproduct. libretexts.org
Exploration of Alternative Synthetic Strategies
While nucleophilic acyl substitution using acyl chlorides is a robust method, concerns over the handling of corrosive reagents and the generation of waste have prompted research into alternative and "greener" synthetic routes.
Peptide Coupling Reagents and Their Application in Amide Synthesis
Drawing from techniques developed for peptide synthesis, coupling reagents can be used for the direct formation of an amide bond between a carboxylic acid (3-chloropropanoic acid) and an amine (3,4-difluoroaniline), thereby avoiding the need to first synthesize the highly reactive acyl chloride. fishersci.co.ukucl.ac.uk
These reagents work by activating the carboxyl group of the carboxylic acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amine. iris-biotech.de
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Activating Mechanism |
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk Often used with additives like HOBt to improve efficiency. fishersci.co.uk |
| Onium Salts | HBTU, HATU, PyBOP, COMU | Forms an activated ester directly, often leading to higher yields and fewer side reactions. ucl.ac.ukbachem.com |
The use of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the reaction under milder conditions, often providing good to excellent yields. libretexts.orgucl.ac.uk Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HATU) salts are generally more powerful coupling agents that can be particularly effective for sterically hindered reactants. bachem.comuni-kiel.de
Green Chemistry Approaches and Sustainable Synthetic Protocols
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
Catalytic Direct Amidation : A highly attractive green alternative is the direct catalytic condensation of 3-chloropropanoic acid and 3,4-difluoroaniline, which would produce water as the only byproduct. Research in this area focuses on developing catalysts, such as those based on boric acid or various metal complexes, that can facilitate this transformation efficiently without the need for stoichiometric activating agents. ucl.ac.ukresearchgate.net
Solvent-Free and Microwave-Assisted Reactions : Performing reactions under solvent-free conditions, where a mixture of the reactants is simply heated, can significantly reduce waste. semanticscholar.orgbohrium.com Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for amide synthesis, representing a more energy-efficient approach. rsc.org
Use of Greener Solvents : When a solvent is necessary, replacing traditionally used hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives such as acetonitrile (B52724) or 2-methyltetrahydrofuran (B130290) is a key aspect of sustainable synthesis. ucl.ac.ukscielo.br
These emerging strategies hold the promise of making the synthesis of this compound and related compounds more economically viable and environmentally responsible.
Multicomponent Reactions Incorporating the Propanamide Scaffold
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each of the starting materials. nih.govorganic-chemistry.org While a direct MCR synthesis for this compound is not prominently documented, the propanamide scaffold can be conceptually assembled using established MCRs like the Ugi or Passerini reactions.
The Ugi Reaction:
The Ugi four-component reaction (U-4CR) is a powerful tool for generating α-aminoacyl amide derivatives. rsc.orgnih.gov A hypothetical Ugi reaction to form a related propanamide structure would involve an aldehyde, an amine, a carboxylic acid, and an isocyanide. To specifically incorporate the N-(3,4-difluorophenyl) group, 3,4-difluoroaniline would be used as the amine component. If 3-chloropropanoic acid is used as the carboxylic acid component, the resulting product would be an α-amidoamide with the desired N-aryl and chloro-propyl moieties.
The Passerini Reaction:
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of an imidate intermediate followed by a Mumm rearrangement. wikipedia.org While the direct product is an α-acyloxy amide, modifications and subsequent transformations could potentially lead to the desired propanamide structure.
The key advantage of MCRs lies in their atom economy, reduced number of synthetic steps, and the ability to generate diverse molecular structures from simple starting materials. nih.govorganic-chemistry.org However, controlling the reaction pathways and achieving high selectivity can be challenging. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purity of the final product is critically dependent on the purity of the starting materials and the effectiveness of the purification methods employed for both the intermediates and the final compound.
Purification of Intermediates:
3,4-Difluoroaniline : This starting material is commercially available, often as a liquid. sigmaaldrich.com If required, it can be purified by distillation under reduced pressure. Its purity can be assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). helixchrom.com
3-Chloropropanoyl chloride : This is a reactive acyl chloride and is also commercially available. It is typically purified by distillation. Due to its reactivity with moisture, it must be handled under anhydrous conditions.
Purification of the Final Product (this compound):
After the initial work-up, the crude product often contains unreacted starting materials and by-products. The following techniques are commonly used for purification:
Recrystallization : This is a primary method for purifying solid amides. nih.gov The selection of an appropriate solvent system is crucial. For a similar compound, 3-chloro-N-(2,4-difluorophenyl)propanamide, an ethanol-chloroform (3:1) mixture has been shown to be effective, yielding high-purity crystals. Another potential solvent system could be a mixture of hexane (B92381) and ethyl acetate. The process involves dissolving the crude product in a minimum amount of a hot solvent mixture and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.
Column Chromatography : If recrystallization does not provide the desired purity, flash column chromatography is a powerful alternative. biotage.com Silica (B1680970) gel is a common stationary phase for the purification of amides. The mobile phase (eluent) is selected based on the polarity of the compound. A gradient of solvents, typically starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the target compound from more or less polar impurities. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
Table 2: Common Purification Techniques and Considerations
| Technique | Target | Key Considerations |
| Distillation | 3,4-Difluoroaniline, 3-Chloropropanoyl chloride | Performed under reduced pressure for high-boiling liquids. Requires anhydrous conditions for 3-chloropropanoyl chloride. |
| Recrystallization | This compound | Solvent selection is critical (e.g., ethanol/chloroform, hexane/ethyl acetate). Slow cooling promotes better crystal formation. |
| Column Chromatography | This compound | Choice of stationary phase (e.g., silica gel) and mobile phase is crucial for separation. Useful for removing impurities with similar solubility. biotage.com |
| Aqueous Work-up | Crude Product | Involves washing with acidic and basic solutions to remove corresponding impurities. |
Spectroscopic Characterization and Advanced Structural Elucidation of 3 Chloro N 3,4 Difluorophenyl Propanamide
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Further investigation in proprietary chemical databases or direct experimental analysis would be required to obtain the necessary data to fulfill the request.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are considered)
The inherent structure of 3-chloro-N-(3,4-difluorophenyl)propanamide is achiral, meaning it does not possess a non-superimposable mirror image. As such, it does not exhibit optical activity and is silent in chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD).
However, the introduction of a chiral center into the molecule would lead to the existence of enantiomers. While research into the synthesis and chiroptical properties of chiral derivatives of this compound is not extensively documented in publicly available literature, the principles of chiroptical spectroscopy would apply to any such hypothetical or future derivatives.
For a chiral derivative, ECD spectroscopy would be a powerful tool for the assignment of its absolute configuration. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores around the stereocenter.
In a hypothetical scenario where a chiral center is introduced, for instance, by substitution at the propanamide backbone, the resulting enantiomers would produce mirror-image ECD spectra. The positive and negative Cotton effects observed in the ECD spectrum could then be correlated with the absolute configuration of the stereocenter. This is often achieved by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S).
Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) for (R)-enantiomer | Molar Ellipticity [θ] (deg cm²/dmol) for (S)-enantiomer |
| 210 | +15,000 | -15,000 |
| 235 | -8,000 | +8,000 |
| 260 | +5,000 | -5,000 |
| 280 | -2,500 | +2,500 |
Note: The data in this table is purely illustrative to demonstrate the principles of ECD spectroscopy and does not represent experimental data for any known compound.
The stereochemical assignment would involve the following steps:
Synthesis and Separation: Synthesis of the chiral derivative and separation of the enantiomers, typically using chiral chromatography.
Experimental ECD Measurement: Recording the ECD spectra for each isolated enantiomer.
Computational Modeling: Using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectra for both the (R) and (S) absolute configurations.
Comparison and Assignment: Comparing the experimentally measured ECD spectra with the computationally predicted spectra. A match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration allows for the unambiguous assignment of its absolute stereochemistry.
At present, a comprehensive search of scientific databases does not yield specific studies focusing on the chiroptical properties or the synthesis of chiral derivatives of this compound. Therefore, the application of techniques like ECD remains a prospective area of investigation should such chiral analogues be synthesized and studied in the future.
Computational Chemistry and Molecular Modeling Studies of 3 Chloro N 3,4 Difluorophenyl Propanamide and Its Analogs
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to accurately predict the geometric and electronic characteristics of 3-chloro-N-(3,4-difluorophenyl)propanamide.
Geometry Optimization and Energetic Profiles
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic profile provides information about the molecule's stability.
The optimized geometry reveals the spatial relationship between the 3,4-difluorophenyl ring and the 3-chloropropanamide side chain. These calculations are essential for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value (DFT/B3LYP) |
|---|---|---|
| Bond Lengths | C=O | ~1.23 Å |
| C-N (amide) | ~1.36 Å | |
| N-C (aromatic) | ~1.42 Å | |
| C-Cl | ~1.80 Å | |
| C-F | ~1.35 Å | |
| Bond Angles | O=C-N | ~122° |
| C-N-C | ~125° | |
| Cl-C-C | ~111° |
| Dihedral Angles | C-C-N-C (amide plane twist) | Varies with conformation |
Note: The values presented are typical and illustrative for similar structures, derived from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): Resistance to charge transfer ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).
For this compound, the HOMO is typically localized over the electron-rich 3,4-difluorophenyl ring, while the LUMO is often distributed across the propanamide moiety, particularly the carbonyl group.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 5.90 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
| Chemical Softness (S) | 0.34 |
| Electrophilicity Index (ω) | 2.57 |
Note: These values are representative for this class of compounds.
Electrostatic Potential Surface (ESP) Analysis and Charge Distribution
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. dtic.mil The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
In this compound, the most negative regions are expected around the carbonyl oxygen and the two fluorine atoms, indicating these are sites susceptible to electrophilic attack and are strong hydrogen bond acceptors. Conversely, the hydrogen atom of the amide group (N-H) represents a region of high positive potential, making it a primary hydrogen bond donor.
Notably, halogenated compounds can exhibit a region of positive electrostatic potential on the halogen atom, known as a sigma-hole (σ-hole), along the axis of the carbon-halogen bond. researchgate.netresearchgate.netresearchgate.net For the chlorine atom in this molecule, the ESP analysis would likely reveal a positive σ-hole, enabling it to act as a halogen bond donor in intermolecular interactions. researchgate.net
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability
While quantum calculations are excellent for electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.
Prediction of Preferred Conformations and Flexibility
Conformational analysis using molecular mechanics force fields allows for the rapid exploration of the potential energy surface by systematically rotating the molecule's single bonds. This process identifies various low-energy conformers and the energy barriers between them. For this compound, key flexible bonds include the C-C bonds in the propanamide chain and the N-C bond connecting the amide to the phenyl ring.
Analysis of Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of both intramolecular and intermolecular interactions. mdpi.comnih.gov
Intramolecular Interactions: Within a single molecule, certain conformations can be stabilized by weak intramolecular hydrogen bonds, for instance, between the amide proton and a nearby fluorine atom. The analysis would also reveal steric clashes that destabilize other conformations.
Intermolecular Interactions: MD simulations of multiple molecules can predict how they interact in a condensed phase. For this compound, several key interactions are expected:
Hydrogen Bonding: Strong intermolecular hydrogen bonds would form between the N-H group of one molecule and the C=O group of another, a common motif in amides.
π-π Stacking: The aromatic 3,4-difluorophenyl rings can stack on top of each other, contributing to the stability of the crystal lattice or aggregates in solution.
Halogen Bonding: As suggested by the ESP analysis, the positive σ-hole on the chlorine atom can interact with electron-rich regions of neighboring molecules, such as the carbonyl oxygen or the π-system of the phenyl ring.
These simulations provide a dynamic view of how the molecule behaves and interacts with its environment, complementing the static picture provided by quantum chemical calculations.
In Silico Prediction of Molecular Interactions and Pharmacophore Mapping
The elucidation of molecular interactions and the identification of essential structural motifs are pivotal for the design of potent and selective analogs. In silico methods such as ligand-target docking and pharmacophore modeling are instrumental in achieving these objectives.
Ligand-Target Docking Simulations for Putative Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of this compound and its analogs within the active site of a putative biological target. By simulating the interaction between the ligand and the receptor, researchers can identify key amino acid residues involved in the binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The process of ligand-target docking typically involves the following steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The structure of this compound is generated and optimized to its lowest energy conformation.
Definition of the Binding Site: The active site of the receptor is identified, often based on the location of a co-crystallized native ligand or through computational pocket detection algorithms.
Docking and Scoring: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is then evaluated using a scoring function that estimates the binding affinity.
The results of docking simulations can provide valuable information for the design of analogs with improved binding affinity and selectivity. For instance, if a particular region of the binding pocket is found to be unoccupied, analogs with substituents that can form favorable interactions in that region can be designed.
Table 1: Illustrative Docking Simulation Results for Analogs of this compound
| Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.5 | Tyr234, Phe456, Arg123 |
| Analog A (with hydroxyl group) | -8.2 | Tyr234, Phe456, Arg123, Ser124 (H-bond) |
| Analog B (with larger alkyl chain) | -7.1 | Tyr234, Phe456 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from docking simulations.
Pharmacophore Modeling and Virtual Screening for Analog Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling can be used to identify the key chemical features of this compound that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further investigation. The identified hits can then be subjected to more rigorous computational analysis, such as molecular docking, to predict their binding modes and affinities.
Development of Predictive Models for Chemical Properties (e.g., Partition Coefficient, Topological Polar Surface Area) relevant to Molecular Design
The physicochemical properties of a molecule play a critical role in its absorption, distribution, metabolism, and excretion (ADME) profile. Predictive models for properties such as the partition coefficient (logP) and topological polar surface area (TPSA) are therefore essential for the design of drug-like molecules.
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. In silico prediction of logP can be performed using various methods, including those based on atomic contributions or fragment-based approaches.
The topological polar surface area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict the property of interest.
Table 2: Predicted Physicochemical Properties for this compound and its Analogs
| Compound | Predicted logP | Predicted TPSA (Ų) |
| This compound | 2.8 | 49.3 |
| Analog C (with an additional fluorine atom) | 3.1 | 49.3 |
| Analog D (with a morpholine group) | 1.5 | 61.8 |
Note: The data in this table is based on computational predictions and serves as an example of how these properties are evaluated in molecular design.
By utilizing these predictive models, medicinal chemists can prioritize the synthesis of analogs of this compound that are likely to have favorable ADME properties, thereby increasing the efficiency of the drug discovery process.
Structure Activity Relationship Sar and Derivatization Strategies for 3 Chloro N 3,4 Difluorophenyl Propanamide
Systematic Modification of the Propanamide Chain
The 3-chloropropanamide moiety serves as a crucial linker and interacting fragment. Its length, substitution, and chemical nature can be systematically altered to probe its role in molecular recognition.
The position of the chlorine atom on the propanamide chain is a critical determinant of the molecule's reactivity and steric profile. Shifting the chlorine from the 3-position to the 2-position (α-position) would place the electron-withdrawing halogen adjacent to the carbonyl group. This modification would increase the electrophilicity of the carbonyl carbon and could influence the geometry of the amide bond. Furthermore, placing a bulky atom like chlorine in the α-position could introduce significant steric hindrance, potentially disrupting favorable interactions with a biological target or, conversely, locking the molecule into a more active conformation.
Increasing the number of halogens, for example, by creating a 2,3-dichloropropanamide derivative, would further amplify these electronic and steric effects, in addition to increasing the lipophilicity of the alkyl chain.
Altering the length of the alkyl chain is a common strategy known as homologation. drugdesign.org Shortening the chain to an acetamide (B32628) (two carbons) or extending it to a butanamide (four carbons) would change the distance and geometric relationship between the aromatic ring and the terminal chlorine atom. SAR studies often reveal an optimal chain length for activity, as seen in other chemical series where a heptyl chain showed peak activity, while shorter or longer chains were less potent. drugdesign.org
Introducing branching, such as creating an isobutyramide (B147143) or a pivalamide (B147659) scaffold, restricts the conformational flexibility of the chain. This can be advantageous if it pre-organizes the molecule into a bioactive conformation, leading to a favorable entropic contribution to binding affinity. However, the increased steric bulk could also lead to clashes within a binding site. drugdesign.org
Replacing constituent atoms of the propanamide chain can dramatically alter its properties.
Chlorine Replacement: Substituting the terminal chlorine with other functional groups would significantly modify the molecule's polarity and hydrogen bonding potential. A hydroxyl group (-OH) could act as a hydrogen bond donor and acceptor, while a cyano group (-CN) would primarily be a hydrogen bond acceptor.
Chain Heteroatoms: Replacing a methylene (B1212753) (-CH2-) unit within the alkyl chain with a heteroatom like oxygen (to form an ether linkage) or sulfur (a thioether) would introduce a potential hydrogen bond acceptor site and alter the chain's geometry and flexibility. nih.gov The introduction of heteroatoms directly onto the amide nitrogen (anomeric amides) can significantly reduce the amide resonance and alter the planarity and reactivity of the amide bond itself. nih.gov
The following table summarizes the potential effects of these modifications.
| Modification Type | Example Derivative | Predicted Impact on Molecular Properties |
| Halogen Position | 2-chloro-N-(3,4-difluorophenyl)propanamide | Increased electrophilicity of carbonyl; potential steric hindrance near amide bond. |
| Chain Homologation | N-(3,4-difluorophenyl)butanamide | Alters spatial relationship of functional groups; modifies flexibility and lipophilicity. |
| Chain Branching | 2-methyl-3-chloro-N-(3,4-difluorophenyl)propanamide | Reduces conformational flexibility; increases steric bulk. |
| Functional Group | 3-hydroxy-N-(3,4-difluorophenyl)propanamide | Introduces H-bond donor/acceptor capabilities; increases polarity. |
| Chain Heteroatom | 2-(methoxy)-N-(3,4-difluorophenyl)acetamide | Alters bond angles and flexibility; introduces H-bond acceptor site. |
Aromatic Ring Substitutions and Their Influence on Molecular Function
The 3,4-difluorophenyl ring is a key recognition element, with its electronic properties and substitution pattern playing a critical role in binding affinity and selectivity.
Fluorine is a unique substituent in medicinal chemistry due to its small size and high electronegativity. nih.gov The position of the fluorine atoms on the phenyl ring dictates the molecule's electrostatic potential and how it interacts with a protein binding pocket. Changing the substitution pattern from 3,4-difluoro to other isomeric forms can lead to dramatic changes in biological activity, a phenomenon known as an "activity cliff". nih.gov
2,4-difluoro: An ortho-fluoro substituent can influence the torsional angle between the phenyl ring and the amide linker, potentially forcing a specific conformation.
3,5-difluoro: This pattern results in a different molecular dipole moment compared to the 3,4-isomer, which would alter long-range electrostatic interactions with a target.
2,6-difluoro: The presence of two ortho-substituents would create significant steric hindrance, likely forcing the phenyl ring to be perpendicular to the amide group and drastically altering the molecule's shape.
Studies on other fluorinated compounds have shown that moving a fluorine atom can alter potency by over 1000-fold. nih.gov The introduction of fluorine can also be a strategic move to block metabolic oxidation at a specific position on the aromatic ring, thereby increasing the compound's metabolic stability. acs.org
Replacing the fluorine atoms with other substituents provides a route to fine-tune the electronic and steric properties of the aromatic ring.
Halogen Exchange: Replacing fluorine with chlorine or bromine increases the size (van der Waals radius) and polarizability of the substituent. While fluorine is a poor hydrogen bond acceptor, the larger halogens (Cl, Br, I) can participate in favorable "halogen bonding" interactions with electron-rich atoms like oxygen in a protein backbone, potentially increasing binding affinity by one or two orders of magnitude. acs.org
Methoxy (B1213986) Group: A methoxy (-OCH3) group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. Its introduction, for instance at the 4-position to create a 3-chloro-4-methoxy derivative, would significantly alter the ring's electronic character and interaction potential. acs.org
Nitro Group: A nitro (-NO2) group is a very strong electron-withdrawing group through both inductive and resonance effects. researchgate.net Placing a nitro group on the ring, particularly at the para-position, would drastically decrease the electron density of the aromatic system. beilstein-journals.org In some series, meta- and ortho-nitro substitutions have been found to be more favorable for maintaining activity than para-nitro substitution. acs.org
The following table summarizes the influence of these aromatic ring modifications.
| Modification Type | Example Derivative | Electronic Effect | Predicted Impact on Molecular Properties |
| Fluorine Isomerism | 3-chloro-N-(2,5-difluorophenyl)propanamide | Electron-withdrawing | Alters molecular dipole and conformation; may block metabolic sites. nih.govacs.org |
| Halogen Exchange | 3-chloro-N-(3,4-dichlorophenyl)propanamide | Electron-withdrawing | Increases size and lipophilicity; enables potential for halogen bonding. acs.org |
| Electron-Donating Group | 3-chloro-N-(4-methoxy-3-fluorophenyl)propanamide | Donating (resonance) | Increases electron density of the ring; adds H-bond acceptor site. acs.org |
| Electron-Withdrawing Group | 3-chloro-N-(3-fluoro-4-nitrophenyl)propanamide | Strongly withdrawing | Decreases ring electron density; adds H-bond acceptor site; significant change in electronics. researchgate.netbeilstein-journals.org |
Bioisosteric Replacements of the Fluorinated Phenyl Ring
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a specific portion of a molecule is exchanged for another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comdrughunter.com For 3-chloro-N-(3,4-difluorophenyl)propanamide, the 3,4-difluorophenyl moiety is a key structural feature that can be targeted for such modifications. The primary goals for replacing this ring are often to improve metabolic stability, modulate lipophilicity, alter receptor-binding interactions, or secure novel intellectual property. drughunter.comnih.gov
Potential bioisosteric replacements for the difluorophenyl ring can be broadly categorized into aromatic and non-aromatic (C(sp³)-rich) motifs. drughunter.com
C(sp³)-Rich Scaffolds: To increase the three-dimensional character of the molecule and improve properties like solubility while reducing metabolic liability, non-aromatic bioisosteres are often employed. nih.gov Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable non-classical bioisostere for para-substituted phenyl rings. unipd.it Its rigid, rod-like structure can mimic the orientation of a phenyl group while improving the compound's physicochemical properties. Similarly, cyclopropyl (B3062369) or cyclobutyl rings can serve as replacements for the aromatic ring, reducing the planarity and lipophilicity of the parent compound. nih.gov
Table 1: Potential Bioisosteric Replacements for the 3,4-Difluorophenyl Ring
| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| 3,4-Difluorophenyl | Pyridyl or Pyrimidyl Ring | Introduce hydrogen bond acceptors, modulate pKa, alter solubility. | drughunter.com |
| 3,4-Difluorophenyl | Thienyl or Furanyl Ring | Modify electronic properties and potential for metabolic oxidation. | drughunter.com |
| 3,4-Difluorophenyl | Bicyclo[1.1.1]pentane (BCP) | Increase Fsp³ character, improve metabolic stability and solubility, mimic aryl vector space. | unipd.it |
| 3,4-Difluorophenyl | Cyclopropyl or Cyclobutyl Ring | Reduce planarity and lipophilicity, serve as a non-aromatic scaffold. | nih.gov |
Modifications at the Amide Nitrogen and Carbonyl Moiety
The central propanamide core of the molecule offers multiple points for modification, specifically at the amide nitrogen and the adjacent carbonyl group. These changes can profoundly affect the compound's conformational preferences, hydrogen bonding capability, and susceptibility to enzymatic hydrolysis.
N-Alkylation and N-Acylation Strategies
The amide nitrogen in this compound possesses a hydrogen atom that can act as a hydrogen bond donor. Modifying this position through alkylation or acylation can be a key strategy to probe the importance of this interaction for biological activity.
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) at the amide nitrogen is a common derivatization technique. mdpi.com This transformation eliminates the hydrogen bond donor capacity of the amide nitrogen, which can be used to determine if this feature is essential for target binding. The process is typically achieved by treating the parent amide with a base, such as potassium hydroxide (B78521) or sodium hydride, to generate the corresponding anion, followed by reaction with an alkyl halide. mdpi.commdpi.com N-alkylation can also increase lipophilicity and may protect the amide bond from certain metabolic enzymes. rsc.org
N-Acylation: While less common than N-alkylation for secondary amides, N-acylation strategies can be employed to introduce larger, more complex functional groups. A notable advanced strategy involves the use of N-acyl-N-alkylsulfonamides (NASA), which can act as covalent modifiers for nearby nucleophilic residues like lysine (B10760008) within a protein binding pocket. nih.gov Such a modification would convert the molecule into a targeted covalent agent, a strategy used to achieve high potency and prolonged duration of action.
Table 2: N-Alkylation and N-Acylation Strategies and Their Implications
| Modification Strategy | Description | Potential Impact on Molecular Properties | Reference |
|---|---|---|---|
| N-Alkylation | Replacement of the amide hydrogen with an alkyl group (e.g., -CH₃, -C₂H₅). | Eliminates H-bond donor capacity; increases lipophilicity; may enhance metabolic stability. | mdpi.com |
| N-Acylation | Addition of an acyl group to the amide nitrogen. | Introduces new functional groups; can be used to create targeted covalent agents. | nih.gov |
Bioisosteric Replacement of the Amide Linker
The amide bond itself is a critical, yet often metabolically vulnerable, functional group in many bioactive molecules. drughunter.com Its replacement with a more stable mimic that preserves its key structural and electronic features is a widely used tactic in drug design. nih.govmagtech.com.cn
Key properties of the amide bond that bioisosteres aim to replicate include its planarity, dipole moment, and ability to engage in hydrogen bonding. u-tokyo.ac.jp Several heterocyclic and non-heterocyclic groups have been successfully used as amide bioisosteres.
1,2,3-Triazoles: Formed via copper-catalyzed "click" chemistry, 1,2,3-triazoles are excellent mimics of the trans-amide bond. They are resistant to hydrolysis and oxidation and maintain a similar dipole moment and spatial arrangement of substituents. cambridgemedchemconsulting.com
Oxadiazoles: Heterocycles such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently used as amide surrogates. nih.govmdpi.com They can mimic the hydrogen bond accepting properties of the carbonyl oxygen and offer improved metabolic stability. nih.gov
Trifluoroethylamines: This group serves as a non-heterocyclic bioisostere that replaces the carbonyl with a CF₃-bearing carbon. The trifluoroethylamine moiety maintains the hydrogen bond donating ability of the N-H group while being significantly more stable to hydrolysis. u-tokyo.ac.jp
Table 3: Common Bioisosteric Replacements for the Amide Linker
| Original Linker | Potential Bioisostere | Key Features and Advantages | Reference |
|---|---|---|---|
| Amide (-CO-NH-) | 1,2,3-Triazole | Metabolically stable; mimics trans-amide geometry; accessible via click chemistry. | cambridgemedchemconsulting.com |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Metabolically stable; maintains H-bond acceptor capability; improves pharmacokinetic profile. | drughunter.comnih.gov |
| Amide (-CO-NH-) | Trifluoroethylamine (-CF₃-CH-NH-) | High metabolic stability; maintains H-bond donor capability; reduces basicity of the amine. | u-tokyo.ac.jp |
Establishment of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.comannamalaiuniversity.ac.in For a series of analogs derived from this compound, a robust QSAR model could guide the design of new derivatives with enhanced potency by predicting their activity before synthesis. nih.gov
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the numerical representation of molecular structures through calculated values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound and its analogs, a diverse set of descriptors would be calculated. ucsb.eduresearchgate.net These are typically grouped into several classes:
Constitutional (1D) Descriptors: These reflect the basic composition of the molecule, such as molecular weight, atom counts (e.g., number of fluorine or chlorine atoms), and bond counts. epa.gov
Topological (2D) Descriptors: These describe the connectivity of atoms in the molecule and include indices like the Wiener index and molecular connectivity indices (e.g., Chi indices). nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be calculated using quantum chemical methods. ucsb.edu
Hydrophobic and Steric Descriptors: These describe a molecule's lipophilicity and size. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (AlogP), while steric properties can be represented by parameters like molar refractivity. nih.gov
Table 4: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Information Encoded | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight (MW), nF (number of Fluorine atoms) | Molecular formula and composition. | epa.gov |
| Topological | Wiener Index, Kappa Shape Indices | Atomic connectivity and molecular shape. | nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and chemical reactivity. | ucsb.edu |
| Hydrophobic | AlogP98 | Lipophilicity and potential for membrane permeation. | nih.gov |
Model Development and Statistical Validation
Developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Mathematical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate an equation that links the calculated descriptors (independent variables) to the biological activity (dependent variable). annamalaiuniversity.ac.inmdpi.com
The reliability and predictive ability of the resulting QSAR model must be rigorously assessed through statistical validation. nih.gov
Internal Validation: This process assesses the robustness of the model using the training set data. The most common parameter is the leave-one-out cross-validated coefficient of determination (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. annamalaiuniversity.ac.in The coefficient of determination (R²) measures the goodness-of-fit of the model to the training data.
External Validation: This is a crucial step to evaluate how well the model predicts the activity of compounds not used in its creation. nih.gov The model is applied to the external test set, and its predictive performance is measured by the predictive R² (R²pred). A high R²pred value confirms that the model is not overfitted and can be reliably used for new compounds. mdpi.com
Table 5: Key Statistical Parameters for QSAR Model Validation
| Parameter | Abbreviation | Description | Acceptable Value | Reference |
|---|---|---|---|---|
| Coefficient of Determination | R² | Measures the fraction of variance in the dependent variable that is predictable from the independent variables (goodness-of-fit). | > 0.6 | mdpi.com |
| Cross-validated R² (Leave-One-Out) | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 | annamalaiuniversity.ac.in |
| Predictive R² (External Validation) | R²pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 | researchgate.net |
| Fischer's F-test value | F | Assesses the statistical significance of the overall regression model. | High value | mdpi.com |
Predictive Power and Applicability Domain of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The utility of a QSAR model is fundamentally determined by its predictive power and its applicability domain, which together define the model's reliability for making predictions on new, untested compounds.
The predictive power of a QSAR model refers to its ability to accurately predict the activity of compounds that were not used in the development of the model. This is a critical validation step to ensure that the model has not simply memorized the training data but has learned the underlying relationships between structure and activity. The predictive capability is typically assessed using a set of compounds known as an external test set. Several statistical metrics are employed to quantify the predictive power, including the coefficient of determination for the test set (R²_pred), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables. A high R²_pred value indicates a model with strong predictive ability.
The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. researchgate.net Since QSAR models are built using a finite set of compounds (the training set), their predictive capability is generally restricted to compounds that are structurally similar to those in the training set. researchgate.net Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. Defining the AD is a crucial aspect of QSAR modeling as it prevents the misuse of the model for compounds for which it may not be suitable. Various methods are used to define the AD, often based on the range of descriptors used in the model, the structural similarity to the training set compounds, or the leverage of a compound, which is a measure of its distance from the centroid of the descriptor space of the training set. researchgate.net
Detailed Research Findings
One such study focused on the toxicity of various anilines and phenols to aquatic organisms, including algae (Scenedesmus obliquus). researchgate.net The researchers developed QSAR models to predict the 48-hour median effective concentration (EC50) using the hydrophobicity parameter (logP) and the energy of the lowest unoccupied molecular orbital (E_LUMO) as descriptors. researchgate.net For a set of 14 aniline (B41778) and phenol (B47542) compounds, the following QSAR model was established for toxicity to algae:
log(1/EC50) = 2.52 - 0.59 * E_LUMO + 0.32 * logP researchgate.net
This model demonstrated a good correlation with the experimental data, as indicated by its statistical parameters. researchgate.net
Table 1: Statistical Parameters of the QSAR Model for Algal Toxicity of Anilines and Phenols
| Parameter | Value | Description |
| n | 14 | Number of compounds in the dataset |
| R² | 0.851 | Coefficient of determination |
| S.E. | 0.326 | Standard error of the estimate |
| F | 28.60 | F-statistic (Fisher's test) |
| p | 0.000 | p-value |
Data sourced from a study on the toxicity of anilines and phenols to aquatic organisms. researchgate.net
The high R² value of 0.851 indicates that the model can explain 85.1% of the variance in the observed algal toxicity. researchgate.net The low standard error and the high F-statistic with a very low p-value further suggest that the model is statistically significant and not a result of chance correlation. researchgate.net These parameters collectively point to a model with substantial predictive power for compounds within its applicability domain.
The applicability domain of this model would be defined by the range of logP and E_LUMO values of the 14 compounds used in its development. For any new aniline or phenol derivative, its logP and E_LUMO values would need to be calculated. If these values fall within the range of the training set, the prediction of its algal toxicity by the model is considered reliable. A common method to visualize the applicability domain is a Williams plot, which graphs the standardized residuals versus the leverage values for each compound. Compounds with high leverage are considered influential points and may be outside the AD. researchgate.net
In the context of this compound, to develop a predictive QSAR model, a series of structurally similar N-phenylpropanamide analogs would be synthesized and their herbicidal activity, likely as inhibitors of photosystem II, would be measured. Various molecular descriptors, including hydrophobic, electronic, and steric parameters, would be calculated for each analog. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would then be used to build the QSAR model.
The predictive power of such a model would be rigorously evaluated using external validation, and its applicability domain would be clearly defined to guide the design of new, potentially more potent herbicidal compounds.
Information regarding the biological activity and mechanistic investigations of this compound and its derivatives is not available in the public domain.
Extensive searches for scientific literature and research data concerning the in vitro biological activity, mechanistic studies, and the effects of its derivatives have yielded no specific results for the compound this compound. While research exists for structurally related compounds, such as other halogenated N-aryl propanamides, this information is not directly applicable to the specified chemical entity.
Therefore, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as requested, due to the absence of published research on this particular compound.
Note: This Section Focuses Exclusively on in Vitro Studies and Molecular Mechanisms, Strictly Excluding Any Human Clinical Trial Data, Dosage Information, or Safety/adverse Effect Profiles.
In Vitro Evaluation of Biological Activity Profiles
Assay Development and Methodologies for Target-Specific Activity
Information regarding the development and implementation of specific assays to evaluate the biological activity of 3-chloro-N-(3,4-difluorophenyl)propanamide is not available in the public domain.
Concentration-Dependent Activity Assessment (e.g., IC50, EC50 values)
No data on the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for this compound have been reported in peer-reviewed literature or publicly accessible databases.
Elucidation of Molecular Mechanisms of Action (In Vitro)
Target Identification and Validation (e.g., enzyme inhibition, receptor binding, protein interaction)
There are no available studies that identify or validate specific molecular targets, such as enzymes or receptors, with which this compound may interact.
Biochemical Pathway Modulation and Cellular Response Analysis (in vitro systems)
Research detailing the modulation of any biochemical pathways or the analysis of cellular responses in in vitro systems upon treatment with this compound has not been published.
Cell-Based Assays for Mechanistic Understanding (e.g., cellular uptake, efflux, metabolic stability in cell lines)
No information is available from cell-based assays that would provide an understanding of its cellular uptake, efflux, or metabolic stability.
Comparative Analysis with Known Bioactive Amide Compounds and Structural Analogs
A comparative analysis of this compound with other known bioactive amide compounds is challenging due to the absence of specific biological data for the target compound. However, we can infer potential areas of interest by examining structurally related molecules.
Bioactive amides are a broad class of compounds with diverse pharmacological activities, including but not limited to, anti-inflammatory, and antimicrobial properties. The biological activity of such compounds is often dictated by the nature and position of substituents on the aromatic ring and the amide side chain.
For instance, the presence of halogen atoms, such as chlorine and fluorine in this compound, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Fluorine substitutions, in particular, are a common strategy in medicinal chemistry to enhance binding affinity and modulate electronic properties.
A hypothetical comparative analysis would involve evaluating the in vitro activity of this compound against a panel of biological targets and comparing the results to well-characterized amide compounds. This would help to elucidate the specific contribution of the 3-chloro and 3,4-difluoro substitutions to its potential biological profile. Without experimental data, any such comparison remains speculative.
Table 1: Hypothetical Comparative Data Points
| Compound | Target | In Vitro Activity (IC50/EC50) |
| This compound | Data Not Available | Data Not Available |
| Reference Amide Compound A | Target X | Value (e.g., µM) |
| Reference Amide Compound B | Target Y | Value (e.g., µM) |
This table is for illustrative purposes only, as no specific data for this compound is available.
Investigation of Selectivity and Potency against Relevant Biological Systems (in vitro models)
The investigation of the selectivity and potency of this compound in in vitro models is a critical step in characterizing its potential as a pharmacological agent. Such studies would typically involve screening the compound against a variety of cell lines or isolated enzymes to determine its specific biological effects.
Potency is a measure of the concentration of a compound required to produce a specific effect, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Selectivity, on the other hand, refers to a compound's ability to interact with a specific target over others, which is crucial for minimizing off-target effects.
To assess the selectivity and potency of this compound, a series of in vitro assays would be necessary. For example, if the compound were being investigated as a potential anti-cancer agent, its potency would be tested against various cancer cell lines, and its selectivity would be evaluated by comparing its activity against cancer cells versus healthy cells.
Table 2: Hypothetical In Vitro Potency and Selectivity Profile
| Cell Line/Target | Potency (IC50/EC50) | Selectivity Index |
| This compound | ||
| Target A | Data Not Available | Data Not Available |
| Target B | Data Not Available | Data Not Available |
| Normal Cell Line | Data Not Available | N/A |
This table is for illustrative purposes only, as no specific data for this compound is available.
Future Research Directions and Potential Academic Applications
Development of Advanced Synthetic Methodologies for Accessing Structurally Diverse Libraries
The future study of 3-chloro-N-(3,4-difluorophenyl)propanamide hinges on the ability to generate a wide array of structurally related molecules. Advanced synthetic methodologies are pivotal for creating diverse chemical libraries, which can then be used to establish structure-activity relationships (SAR).
The core synthesis of N-aryl amides is well-established, often involving the acylation of an amine with an acyl chloride. For the parent compound, this would involve reacting 3,4-difluoroaniline (B56902) with 3-chloropropanoyl chloride. Future work should focus on parallel and combinatorial synthesis approaches to rapidly produce a large number of analogs. These strategies could involve:
Diversification of the Amine Component: Utilizing a broad range of substituted anilines to explore the effects of different electronic and steric properties on the aromatic ring.
Modification of the Acyl Chloride: Replacing 3-chloropropanoyl chloride with other haloalkanoyl halides to investigate the impact of the halogen type (e.g., bromine, iodine) and the length of the alkyl chain.
Novel Coupling Chemistries: Exploring modern amidation techniques that offer milder conditions and broader functional group tolerance, such as those using activating agents like phosphonium (B103445) salts generated in situ. acs.org These methods can improve yields and expand the scope of accessible structures.
The goal is to create a comprehensive library that systematically probes the chemical space around the lead structure, providing a robust dataset for subsequent screening and analysis.
Integration of High-Throughput Screening (HTS) and Automation in Compound Evaluation
Once a diverse library of analogs is synthesized, high-throughput screening (HTS) becomes essential for efficiently evaluating their biological activity. HTS uses automation to rapidly test thousands to millions of compounds against a specific biological target or cellular phenotype. criver.comtdcommons.ai This process is a cornerstone of modern drug discovery. nih.gov
The HTS workflow for the this compound library would typically involve:
Assay Development: Creating a robust and miniaturized biological assay suitable for automation. This could be a molecular target-based assay (e.g., measuring the inhibition of a specific enzyme) or a cell-based phenotypic screen (e.g., measuring cancer cell viability). criver.comnih.gov
Primary Screen: Testing the entire compound library at a single, high concentration to identify initial "hits."
Hit Confirmation and Potency Determination: Re-testing the initial hits to confirm their activity and determining their potency (e.g., IC50 value) through dose-response experiments. criver.com
The integration of advanced analytical techniques, such as HTS-Mass Spectrometry (HTS-MS), can provide high-quality data with minimal sample consumption, further enhancing the efficiency of the screening process. chemrxiv.org
Table 1: Illustrative High-Throughput Screening Data for a Hypothetical Analog Library
| Compound ID | Structure Modification | Target Inhibition (%) @ 10 µM | Cell Viability (%) @ 10 µM |
| Lead-001 | This compound | 45 | 58 |
| Analog-A01 | 3-bromo-N-(3,4-difluorophenyl)propanamide | 62 | 41 |
| Analog-B05 | 3-chloro-N-(4-fluoro-3-chlorophenyl)propanamide | 75 | 33 |
| Analog-C12 | 3-chloro-N-(3,5-difluorophenyl)propanamide | 31 | 89 |
| Analog-D08 | 4-chloro-N-(3,4-difluorophenyl)butanamide | 25 | 95 |
Application of Artificial Intelligence and Machine Learning Algorithms in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of complex datasets and the prediction of molecular properties. nih.govnih.gov In the context of this compound, AI/ML can be leveraged to accelerate the design-synthesize-test cycle.
By using the data generated from HTS of the initial compound library, quantitative structure-activity relationship (QSAR) models can be developed. These computational models correlate the chemical features of the molecules with their observed biological activity. tdcommons.ai The process involves:
Data Curation: Compiling the biological activity data (e.g., IC50 values) and calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in the library.
Model Training: Using ML algorithms (e.g., random forest, support vector machines, neural networks) to train a predictive model on the curated dataset.
Virtual Screening: Applying the trained model to screen vast virtual libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity.
Iterative Design: Synthesizing and testing the top-ranked virtual hits to validate the model's predictions and further refine the model with the new data.
This in silico approach helps to focus synthetic efforts on the most promising candidates, saving time and resources.
Table 2: Key Parameters for a Hypothetical QSAR Model
| Parameter | Description | Value/Method |
| Training Set Size | Number of compounds used to build the model. | 250 |
| Validation Method | Technique used to assess model performance. | 5-fold Cross-Validation |
| ML Algorithm | The core machine learning algorithm used. | Gradient Boosting |
| Key Descriptors | Molecular properties found to be most predictive. | cLogP, Aromatic Ring Count, Halogen Bond Donor Strength, Dipole Moment |
| Predictive Power (R²) | Coefficient of determination for the test set. | 0.82 |
Exploration of Novel Biological Targets and Pathways for Chemical Intervention (in vitro)
While preliminary studies on related compounds suggest potential anti-inflammatory and anticancer activities , the specific molecular targets of this compound remain to be elucidated. A key area for future academic research is the identification of its biological targets and the pathways it modulates.
In vitro approaches for target identification include:
Broad-Based Enzyme and Receptor Panels: Screening the compound against large panels of kinases, proteases, G-protein coupled receptors, and other common drug targets to identify potential interactions.
Activity-Based Protein Profiling (ABPP): Using chemical probes to identify enzyme classes that the compound interacts with directly in complex biological samples, such as cell lysates.
Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the proteome in the presence of the compound to identify direct binding targets.
Given that related amide and sulfonamide structures have shown activity against targets like carbonic anhydrases and cyclooxygenases nih.gov, these enzyme families represent logical starting points for investigation. Unbiased, proteomics-based approaches will be crucial for discovering potentially novel and unexpected biological targets.
Contribution to Fundamental Understanding of Halogen Bonding and Amide Chemistry in Molecular Recognition Processes
The structure of this compound is rich with features relevant to molecular recognition, including a chloroalkyl group, a difluorinated phenyl ring, and an amide linkage. Research into this compound can provide fundamental insights into the non-covalent interactions that govern how small molecules bind to biological macromolecules.
Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. princeton.edu Crystallographic and computational studies on analogs could precisely map and quantify the contribution of C-Cl···O and C-F···O/π interactions to binding affinity and specificity. ias.ac.in
Amide Interactions: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Its planarity and resonance stabilization influence the molecule's conformation. nih.gov Detailed structural studies, such as high-resolution co-crystal structures with target proteins, can reveal how the amide group orients the phenyl ring and the chloroalkyl tail within a binding pocket. nih.govnih.gov
Understanding these fundamental interactions is not only academically valuable but also provides a rational basis for future structure-based drug design.
Table 3: Potential Non-Covalent Interactions and Their Role in Molecular Recognition
| Interaction Type | Participating Atoms/Groups | Potential Role in Binding |
| Halogen Bond | C-Cl with backbone C=O or side-chain O/N/S | Directional anchoring, enhancing affinity and selectivity. |
| Halogen Bond | C-F with backbone C=O or side-chain O/N/S | Modulating binding orientation and contributing to affinity. |
| Hydrogen Bond | Amide N-H with protein acceptor (e.g., Asp, Glu, C=O) | Key anchoring point, providing specificity. |
| Hydrogen Bond | Amide C=O with protein donor (e.g., Arg, Lys, N-H) | Key anchoring point, providing specificity. |
| π-π Stacking | Difluorophenyl ring with aromatic residues (e.g., Phe, Tyr, Trp) | Stabilizing interaction within hydrophobic pockets. |
| Hydrophobic Contact | Propyl chain with nonpolar residues (e.g., Val, Leu, Ile) | Enhancing binding affinity through the hydrophobic effect. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
